Androsta-3,5,16-trien-17-ol Trifluoromethanesulfonate

Descripción

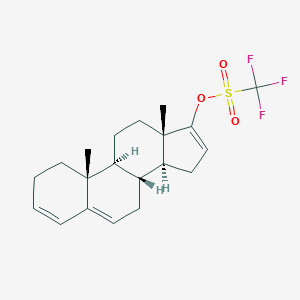

Androsta-3,5,16-trien-17-ol Trifluoromethanesulfonate (CAS: 154229-36-4) is a steroidal trifluoromethanesulfonate ester with the molecular formula C20H25F3O3S and a molecular weight of 402.47 g/mol . It is classified as a pharmaceutical intermediate, metabolite, or impurity, notably identified as a byproduct in the synthesis of abiraterone acetate, a drug used in prostate cancer treatment . The compound is soluble in chloroform and methanol, though detailed physicochemical properties such as melting point and stability remain unspecified in available literature .

Propiedades

IUPAC Name |

[(8R,9S,10R,13S,14S)-10,13-dimethyl-2,7,8,9,11,12,14,15-octahydro-1H-cyclopenta[a]phenanthren-17-yl] trifluoromethanesulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H25F3O3S/c1-18-11-4-3-5-13(18)6-7-14-15-8-9-17(19(15,2)12-10-16(14)18)26-27(24,25)20(21,22)23/h3,5-6,9,14-16H,4,7-8,10-12H2,1-2H3/t14-,15-,16-,18-,19-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HTQBXNHYTUSZON-QAGGRKNESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CCC=CC1=CCC3C2CCC4(C3CC=C4OS(=O)(=O)C(F)(F)F)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]12CCC=CC1=CC[C@@H]3[C@@H]2CC[C@]4([C@H]3CC=C4OS(=O)(=O)C(F)(F)F)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H25F3O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20440580 | |

| Record name | [(8R,9S,10R,13S,14S)-10,13-dimethyl-2,7,8,9,11,12,14,15-octahydro-1H-cyclopenta[a]phenanthren-17-yl] trifluoromethanesulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20440580 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

402.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

154229-36-4 | |

| Record name | Androsta-3,5,16-trien-17-ol, 17-(1,1,1-trifluoromethanesulfonate) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=154229-36-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | [(8R,9S,10R,13S,14S)-10,13-dimethyl-2,7,8,9,11,12,14,15-octahydro-1H-cyclopenta[a]phenanthren-17-yl] trifluoromethanesulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20440580 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Métodos De Preparación

Triflation of Dehydroepiandrosterone (DHEA) Derivatives

The most common route to Androsta-3,5,16-trien-17-ol trifluoromethanesulfonate involves the reaction of dehydroepiandrosterone acetate (DHEA acetate) with trifluoromethanesulfonic anhydride (TfO) under basic conditions. This process typically proceeds via enol triflate formation at the C17 position, followed by elimination side reactions that yield the triene triflate by-product.

Key Steps :

-

Protection of the C3 Hydroxyl Group : DHEA is acetylated to form DHEA acetate, which stabilizes the steroidal backbone during subsequent reactions.

-

Enol Triflate Formation : Treatment of DHEA acetate with TfO in the presence of a hindered base (e.g., 2,6-di-tert-butyl-4-methylpyridine, DTBMP) generates 3β-acetoxyandrosta-5,16-dien-17-yl trifluoromethanesulfonate.

-

Elimination Side Reaction : Competing elimination of acetic acid under strongly acidic conditions leads to the formation of this compound.

Reaction Equation :

Alternative Routes Involving Steroidal Precursors

Patent US 5,604,213 describes a palladium-catalyzed cross-coupling method where steroidal 17-enol triflates react with pyridylborane derivatives. While this route primarily targets abiraterone intermediates, the triflate by-product is consistently observed during the triflation step. For example, reacting 3β-acetoxy-5α-androstan-17-one with TfO yielded 10% Androsta-3,5,16-trien-17-yl triflate after chromatographic purification.

Critical Factors Influencing By-Product Formation

Base Selection

The choice of base significantly impacts the ratio of desired enol triflate to triene triflate:

Solvent and Temperature

Moisture Sensitivity

Trace moisture hydrolyzes TfO, reducing triflate yield. Anhydrous conditions and inert atmospheres (N/Ar) are critical.

Analytical Characterization

Spectroscopic Data

1H-NMR (CDCl) :

-

δ 0.99 (3H, s, 18-CH), 1.02 (3H, s, 19-CH)

-

δ 5.39 (1H, m, 6-H), 5.59 (1H, m, 16-H), 5.62 (1H, m, 3-H), 5.93 (1H, dm, J = 9.4 Hz, 4-H).

Mass Spectrometry :

Chromatographic Purification

-

Silica Gel Chromatography : Elution with light petroleum-dichloromethane (6:1) isolates the triene triflate from unreacted starting material and enol triflate.

-

Recrystallization : Hexane or ethanol recrystallization yields pure product as a yellow syrup.

Industrial-Scale Production Considerations

Process Optimization

By-Product Management

-

Recycling Unreacted DHEA : Unconsumed starting material is recovered via solvent extraction and reused.

-

Waste Stream Treatment : Neutralization of acidic by-products (e.g., CFSOH) with aqueous NaHCO ensures environmental compliance.

Applications and Research Significance

Análisis De Reacciones Químicas

Types of Reactions

Androsta-3,5,16-trien-17-ol Trifluoromethanesulfonate can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.

Reduction: Reduction reactions can lead to the formation of more saturated derivatives.

Substitution: The trifluoromethanesulfonate group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions often involve specific solvents, temperatures, and catalysts to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while substitution reactions can introduce various functional groups, such as amines or alcohols.

Aplicaciones Científicas De Investigación

Therapeutic Applications

Cancer Treatment

Androsta-3,5,16-trien-17-ol trifluoromethanesulfonate has been identified as a potent agent in the treatment of androgen-dependent cancers, notably prostate and breast cancer. The compound functions by modulating androgen and estrogen receptors, which are critical in the development and progression of these cancers. Clinical studies have demonstrated its effectiveness in reducing tumor size and improving patient outcomes when administered in doses ranging from 0.001 to 0.04 mmole/kg body weight .

Synthesis and Preparation

The synthesis of this compound typically involves several steps:

- Starting Materials : The synthesis often begins with steroid precursors such as androstenedione.

- Reactions : Key reactions include alkylation and trifluoromethanesulfonation to introduce the trifluoromethanesulfonate group.

- Purification : The final product is purified through chromatography methods to ensure high purity levels suitable for clinical use .

In Vivo Studies

Research has shown that administration of this compound leads to significant reductions in prostate weight and tumor mass in animal models. For instance, a study involving male HWT mice treated with this compound demonstrated a marked decrease in prostate size compared to control groups treated with other agents like Ketoconazole .

Clinical Implications

Clinical trials have highlighted the efficacy of this compound in patients with castration-resistant prostate cancer (CRPC). Patients receiving treatment exhibited improved survival rates and quality of life metrics compared to those on standard therapies .

Safety Profile

The safety profile of this compound has been assessed through various toxicity studies. The compound was well-tolerated at therapeutic doses with minimal adverse effects reported during clinical trials. Long-term studies are ongoing to further evaluate its safety in chronic use scenarios .

Data Table: Summary of Key Findings

Mecanismo De Acción

The mechanism of action of Androsta-3,5,16-trien-17-ol Trifluoromethanesulfonate involves its interaction with specific molecular targets. The trifluoromethanesulfonate group can act as a leaving group in substitution reactions, facilitating the formation of new bonds. The compound’s structure allows it to interact with enzymes, receptors, or other biomolecules, influencing various biochemical pathways.

Comparación Con Compuestos Similares

Structural and Functional Comparison with Similar Compounds

Steroidal Derivatives with Trifluoromethanesulfonate Groups

(3β)-Androsta-5,16-diene-3,17-diol 3-Acetate 17-(Trifluoromethanesulfonate)

- Molecular Formula : C22H29F3O5S

- Molecular Weight : 462.52 g/mol

- Key Differences : This compound features an additional acetate group at the 3-position and a saturated 5,16-diene backbone. The trifluoromethanesulfonate group at the 17-position enhances its reactivity in nucleophilic substitution reactions, making it useful in steroid derivatization .

Androsta-1,4,6-triene-3,17-dione

- Molecular Formula : C19H22O2

- Molecular Weight : 282.38 g/mol

- Key Differences : Lacking the trifluoromethanesulfonate group, this compound contains conjugated ketone groups (1,4,6-triene-3,17-dione), which render it more polar and less reactive in alkylation reactions compared to the target compound .

Non-Steroidal Trifluoromethanesulfonate Esters

Methyl Trifluoromethanesulfonate

- Molecular Formula : C2H3F3O3S

- Molecular Weight : 164.10 g/mol

- Key Differences : A simple alkyl triflate, this compound is highly reactive and hazardous (classified with H314 for skin corrosion). Its small size and volatility contrast sharply with the steroidal backbone of Androsta-3,5,16-trien-17-ol Trifluoromethanesulfonate, which likely reduces volatility but increases steric hindrance in reactions .

Androstene Derivatives

2-Androstenol (5α-androst-2-en-17-ol)

Comparative Data Table

Role in Pharmaceutical Impurity Profiling

The compound is critical in impurity profiling for abiraterone acetate, where its detection ensures drug safety. Its steroidal structure differentiates it from non-steroidal impurities, necessitating specialized analytical methods (e.g., HPLC-MS) .

Actividad Biológica

Androsta-3,5,16-trien-17-ol trifluoromethanesulfonate is a steroid compound that has garnered attention for its potential biological activities, particularly in the context of cancer treatment and hormonal regulation. This article reviews the biological activity of this compound, focusing on its mechanisms of action, effects on various cell lines, and implications for therapeutic use.

Chemical Structure and Properties

This compound is characterized by a steroid backbone with specific functional groups that enhance its biological activity. The trifluoromethanesulfonate group is known to improve the solubility and stability of steroid compounds, which can influence their pharmacokinetics and bioavailability.

-

Inhibition of Hydroxylase/Lyase Enzymes :

- Studies have shown that compounds similar to androsta-3,5,16-trien-17-ol can inhibit the 17-hydroxylase/lyase enzyme complex, which is critical in the biosynthesis of androgens and estrogens. This inhibition can lead to reduced levels of these hormones in androgen-dependent cancers such as prostate cancer .

- Antiproliferative Effects :

Table 1: Biological Activity Summary

| Cell Line | Effect | IC50 (µM) | Reference |

|---|---|---|---|

| 22Rv1 (Prostate) | Antiproliferative | 0.003 | |

| MCF-7 (Breast) | Hormonal modulation | 0.32 | |

| HepG2 (Liver) | Cytotoxicity | 0.13 |

Case Study 1: Prostate Cancer Treatment

A study evaluated the efficacy of androsta-3,5,16-trien-17-ol in inhibiting growth in androgen-dependent prostate cancer cells. The results showed a dose-dependent response with an IC50 value significantly lower than traditional therapies, indicating its potential as a more effective treatment option.

Case Study 2: Hormonal Regulation

In another study focusing on breast cancer cell lines (MCF-7), androsta-3,5,16-trien-17-ol was shown to modulate estrogen receptor activity. This modulation could provide a dual approach in treating hormone-sensitive cancers by both reducing estrogen levels and directly inhibiting tumor growth .

Research Findings

Recent findings highlight the compound's ability to:

Q & A

Q. What is the primary research application of Androsta-3,5,16-trien-17-ol Trifluoromethanesulfonate in pharmaceutical synthesis?

This compound is primarily used as a reference standard for impurity profiling during the synthesis of abiraterone acetate, a steroidal anti-cancer drug. It arises as a synthetic byproduct, necessitating rigorous analytical validation to ensure drug purity. Researchers employ it to calibrate chromatographic systems and validate detection limits for quality control .

Q. What analytical techniques are recommended for identifying this compound in complex mixtures?

High-performance liquid chromatography (HPLC) coupled with mass spectrometry (LC-MS) is the gold standard. Methodological parameters include:

- Column: Reverse-phase C18 (e.g., 5 µm particle size, 250 mm length).

- Mobile phase: Gradient elution with acetonitrile/water containing 0.1% formic acid.

- Detection: UV at 210–240 nm or MS in positive ion mode (m/z 415.1 [M+H]+). Cross-referencing with certified reference materials is critical for accurate identification .

Q. What safety protocols are essential when handling this compound in laboratory settings?

- Personal Protective Equipment (PPE): Nitrile gloves, chemical-resistant lab coat, and ANSI-approved safety goggles.

- Ventilation: Use fume hoods to avoid inhalation of aerosols.

- Storage: Under inert gas (argon/nitrogen) at –20°C to prevent hydrolysis of the triflate group. Contaminated gloves must be disposed of as hazardous waste .

Advanced Research Questions

Q. How can researchers address challenges in sourcing discontinued reference standards like this compound?

Strategies include:

- In-house synthesis: Follow published triflation protocols (e.g., reacting the parent alcohol with triflic anhydride in dichloromethane at 0°C).

- Collaborative validation: Partner with labs possessing existing stocks to cross-validate purity via NMR (¹H/¹³C) and HRMS.

- Alternative standards: Use structurally similar triflate esters (e.g., 4-nitrophenyl triflate) as proxies for method development .

Q. What are the key considerations for ensuring the stability of trifluoromethanesulfonate esters during experimental procedures?

- Moisture control: Use anhydrous solvents (e.g., THF, DMF) and molecular sieves.

- Temperature: Reactions involving triflates should be conducted below 0°C to minimize hydrolysis.

- Inert atmosphere: Schlenk lines or gloveboxes with nitrogen/argon prevent degradation. Stability studies (e.g., accelerated degradation at 40°C/75% RH) can quantify decomposition kinetics .

Q. How does the structural configuration of this compound influence its reactivity in nucleophilic substitution reactions?

The androstane skeleton introduces steric hindrance, slowing SN2 reactions compared to smaller triflates (e.g., methyl triflate). However, the trifluoromethanesulfonate group’s strong electron-withdrawing nature enhances its leaving-group ability, favoring SN1 mechanisms in polar protic solvents. Computational studies (DFT) can model transition states to predict regioselectivity .

Q. In impurity profiling, how can cross-reactivity with structurally related steroids be minimized during chromatographic analysis?

- Column optimization: Use chiral columns (e.g., Chiralpak IA) to resolve enantiomers.

- Mobile phase additives: 0.1% ammonium acetate improves peak symmetry for steroids.

- MS/MS detection: Monitor unique fragment ions (e.g., m/z 97 for triflate cleavage) to distinguish from analogs like androsta-1,4,6-triene-3,17-dione .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.